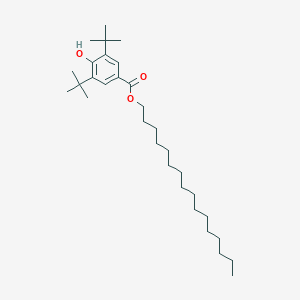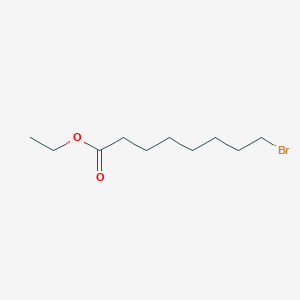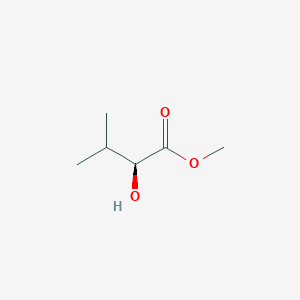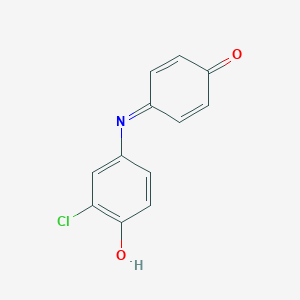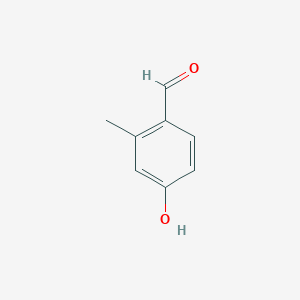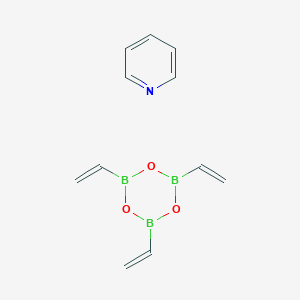
Complexe de 2,4,6-trivinylcyclotriboroxanne et de pyridine
Vue d'ensemble
Description
2,4,6-Trivinylcyclotriboroxane pyridine complex, also known as 2,4,6-Trivinylcyclotriboroxane pyridine complex, is a useful research compound. Its molecular formula is C11H14B3NO3 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Trivinylcyclotriboroxane pyridine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trivinylcyclotriboroxane pyridine complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trivinylcyclotriboroxane pyridine complex including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage croisé de Suzuki-Miyaura
Ce complexe est utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone dans la synthèse organique. Cette application est essentielle pour l'industrie pharmaceutique et les sciences des matériaux .
Synthèse stéréosélective
Le composé contribue à la carboamination catalysée au palladium, qui est cruciale pour la synthèse stéréosélective. Ce processus est important pour la création de molécules avec des arrangements spatiaux spécifiques, un aspect clé du développement de médicaments .
Agent de réticulation de l'ARN
Il sert d'agent de réticulation de la 2-amino-6-vinylpurine (AVP) reliée par un alkyle à la base cytosine dans l'ARN. Cette application est importante pour la recherche génétique et la compréhension des structures et des fonctions de l'ARN .
Précatalyseur polymérique en milieu aqueux
Le complexe fait partie d'un palladacycle dérivé de la résine d'oxime de Kaiser, qui agit comme un précatalyseur polymérique récupérable dans les réactions de couplage croisé de Suzuki-Miyaura en milieu aqueux. Cette utilisation souligne son rôle en chimie verte en réduisant les déchets .
Résolution cinétique des esters
Il est impliqué dans la résolution cinétique des esters de phosphoryle et de sulfonyle de dérivés de binaphthol par alcoolyse de leurs éthers vinyliques catalysée par le Pd. Cette application est importante pour la production de composés énantiomériquement purs, qui sont précieux dans diverses industries chimiques .
Isomérisation stéréosélective
Le composé facilite l'isomérisation stéréosélective des N-allylaziridines en Z-énamines en utilisant la catalyse à l'hydrure de rhodium. Ce processus est important pour la synthèse de composés avec des configurations de double liaison sélectives .
Résolution de dérivés de biaryle axialement chiraux
Enfin, il aide à la résolution cinétique des dérivés de biaryle axialement chiraux par alcoolyse catalysée par le palladium/ligand de diamine chiral. Cette application est cruciale pour la synthèse de biaryles chiraux, souvent utilisés comme ligands dans la catalyse asymétrique .
Mécanisme D'action
Target of Action
The primary targets of the 2,4,6-Trivinylcyclotriboroxane pyridine complex are diols or other nucleophiles . The compound forms stable boronate esters with these targets, thereby facilitating the formation of new chemical bonds .
Mode of Action
The 2,4,6-Trivinylcyclotriboroxane pyridine complex interacts with its targets by forming stable boronate esters . This interaction enables the construction of complex organic molecules with specific structures and properties .
Biochemical Pathways
The 2,4,6-Trivinylcyclotriboroxane pyridine complex is used in several biochemical pathways, including Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, and the formation of an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .
Pharmacokinetics
It is known that the compound is soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex is the formation of new chemical bonds, enabling the construction of complex organic molecules with specific structures and properties . This can lead to various molecular and cellular effects, depending on the specific context and application.
Action Environment
The action of the 2,4,6-Trivinylcyclotriboroxane pyridine complex can be influenced by environmental factors. For instance, the compound is sensitive to moisture , and its storage temperature is recommended to be -20°C . These factors can affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHJACXHRQQNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14B3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918801 | |
| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92988-08-4, 442850-89-7, 95010-17-6 | |
| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylboronic anhydride pyridine complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trivinylcyclotriboroxane pyridine complex act as a vinylboronic acid equivalent in organic synthesis?
A1: 2,4,6-Trivinylcyclotriboroxane pyridine complex serves as a convenient and stable surrogate for vinylboronic acid in cross-coupling reactions. [, ] This complex readily participates in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst. [] Similarly, it undergoes copper(II) acetate-mediated coupling with substituted phenols to yield aryl vinyl ethers. [] This reactivity highlights its versatility in forming carbon-carbon and carbon-oxygen bonds, crucial transformations in organic synthesis.
Q2: What are the structural features of 2,4,6-Trivinylcyclotriboroxane pyridine complex?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, they provide valuable insights into the structure. The complex features a cyclotriboroxane ring with three vinyl groups attached to the boron atoms. Additionally, a pyridine molecule coordinates to one of the boron atoms, forming a tetracoordinate boron species. [] This coordination was confirmed through X-ray crystallography and low-temperature 11B NMR studies. []
Q3: What are the advantages of using 2,4,6-Trivinylcyclotriboroxane pyridine complex over other vinylboron reagents?
A3: 2,4,6-Trivinylcyclotriboroxane pyridine complex offers several advantages over conventional vinylboron reagents like vinylboronic acid. Firstly, it exhibits enhanced stability, making it easier to handle and store. [] This stability arises from the cyclic structure and the coordination of pyridine. Secondly, it demonstrates excellent reactivity in cross-coupling reactions, leading to high yields of desired products under mild conditions. [, ] This efficiency makes it a valuable tool for constructing complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)
